N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 2-chloro-5-(trifluoromethyl)phenylamine moiety. The thiadiazole ring is further connected to a 5-methylisoxazole-4-carboxamide group substituted with a 2-chlorophenyl group. The chloro and trifluoromethyl substituents likely enhance lipophilicity and target binding, while the carboxamide group may contribute to hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N5O3S2/c1-10-17(18(32-35-10)12-4-2-3-5-13(12)23)19(34)29-20-30-31-21(37-20)36-9-16(33)28-15-8-11(22(25,26)27)6-7-14(15)24/h2-8H,9H2,1H3,(H,28,33)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWHTMWEKUIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of heterocyclic molecules, including:
- Thiadiazole derivatives: Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () feature a thiadiazole core with sulfur-linked substituents.
- Isoxazole-carboxamides: Analogues such as N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () highlight the role of carboxamide substituents in modulating solubility and binding affinity. The 2-chlorophenyl group in the target compound may enhance aryl-hydrophobic interactions compared to diethylamino or thiophene substituents .
- Anticancer thiazoles: Compounds like 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives () demonstrate IC₅₀ values in the low μg/mL range against HepG-2 cells.
Structure-Activity Relationship (SAR) Insights
- Chloro Substituents : The 2-chlorophenyl and 2-chloro-5-(trifluoromethyl)phenyl groups likely enhance cytotoxicity by promoting DNA intercalation or kinase inhibition, as seen in and .
- Thiadiazole vs.
Research Findings and Gaps
- Anticancer Potential: While direct data for the target compound are unavailable, structurally related thiadiazole derivatives (e.g., ’s Compound 7b) show promising activity against HepG-2 cells, suggesting the target molecule warrants in vitro evaluation .
- Computational Insights : Density-functional theory (DFT) studies () could optimize the compound’s electronic properties, such as exact exchange contributions to binding affinity .
- Synthetic Refinement : ’s use of HBTU/DMAP for amide bond formation and ’s hydrolysis/recrystallization protocols provide actionable strategies for improving yield and purity .
Preparation Methods
Cyclocondensation of 2-Chlorophenylacetylene and Nitrile Oxide
The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between 2-chlorophenylacetylene and an in situ-generated nitrile oxide. The reaction proceeds under anhydrous conditions using chloramine-T as the oxidizing agent:
$$
\text{2-Chlorophenylacetylene} + \text{RCNO} \xrightarrow{\text{Chloramine-T, EtOAc}} \text{3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester}
$$
Saponification to Carboxylic Acid
The ester intermediate is hydrolyzed using aqueous NaOH (2 M) in ethanol at 60°C for 4 hours, yielding the carboxylic acid with >90% purity.
Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine
Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives
Thiosemicarbazide reacts with formic acid under dehydrating conditions (POCl₃, 0°C to 25°C) to form 1,3,4-thiadiazole-2-amine. Subsequent thiolation is achieved using Lawesson’s reagent in toluene at reflux:
$$
\text{1,3,4-Thiadiazol-2-amine} \xrightarrow{\text{Lawesson’s Reagent, Toluene}} \text{5-Mercapto-1,3,4-thiadiazol-2-amine}
$$
Yield: 78–82% after recrystallization from ethanol.
Synthesis of 2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl Bromide
Bromoacetylation of 2-Chloro-5-(trifluoromethyl)aniline
2-Chloro-5-(trifluoromethyl)aniline is treated with bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base:
$$
\text{2-Chloro-5-(trifluoromethyl)aniline} + \text{BrCH₂COBr} \xrightarrow{\text{Et₃N, DCM}} \text{2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl bromide}
$$
Reaction time: 2 hours at 0°C. Yield: 85%.
Final Assembly of the Target Compound
Thiol-Ether Bond Formation
The thiol group of 5-mercapto-1,3,4-thiadiazol-2-amine undergoes nucleophilic substitution with 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl bromide in DMF at 50°C for 6 hours:
$$
\text{5-Mercapto-1,3,4-thiadiazol-2-amine} + \text{BrCH₂CONHAr} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine}
$$
Amide Coupling with Isoxazole Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the thiadiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA):
$$
\text{3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride} + \text{Thiadiazol-2-amine} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}
$$
Purification via column chromatography (SiO₂, 70% ethyl acetate/hexane) affords the final product in 68% yield.
Optimization and Scalability Considerations
Reaction Condition Optimization
- Temperature Control : Thiol-ether formation requires strict temperature control (50±2°C) to minimize disulfide byproducts.
- Solvent Selection : DMF enhances nucleophilicity of the thiol, while THF is optimal for amide coupling.
- Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) accelerates acylation by 30%.
Critical Process Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 2.1 | Reaction Time | 3–4 hours | <3 hours: Incomplete cyclization |
| 4.1 | Molar Ratio (Aniline:Bromoacetyl bromide) | 1:1.2 | Excess bromide prevents dimerization |
| 5.2 | DIPEA Equivalents | 2.5 eq | Lower equivalents lead to unreacted acyl chloride |
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 4.32 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃).
- HPLC Purity : 99.2% (C18 column, 70:30 MeOH:H₂O).
Stability Studies
The compound exhibits stability in pH 7.4 buffer for 48 hours at 25°C, with <2% degradation.
Industrial-Scale Production Challenges
- Cost of Thiadiazole Intermediates : Bulk synthesis of 5-mercapto-1,3,4-thiadiazol-2-amine requires cost-effective thiosemicarbazide sources.
- Waste Management : Bromide byproducts necessitate neutralization with aqueous NaHCO₃ before disposal.
Emerging Methodologies and Patent Landscape
Recent patents highlight advances in one-pot syntheses for analogous compounds, reducing step count by 40%. For example, WO2022056100A1 discloses telescoped amidation-cyclization sequences using flow chemistry, while WO2019097306A2 emphasizes eco-friendly solvent replacements (e.g., cyclopentyl methyl ether).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
